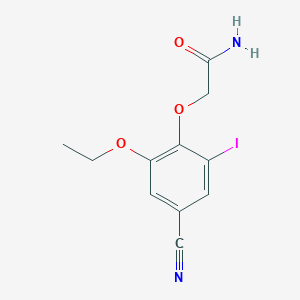![molecular formula C26H23NO4S B450977 PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450977.png)
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a biphenyl group, a thiophene ring, and a furan moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl-4-yl and 2-methylfuran-3-yl intermediates, followed by their coupling with the thiophene ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of such complex organic compounds.
化学反应分析
Types of Reactions
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on these derivatives can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, the compound and its derivatives can be investigated for their potential as drug candidates. Their interactions with biological targets, such as enzymes or receptors, can provide insights into their mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
作用机制
The mechanism of action of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect. In materials science, the compound’s electronic properties, such as its ability to conduct or emit light, are determined by its molecular structure and the arrangement of its functional groups.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene or 2-bromothiophene.
Biphenyl Compounds: Molecules containing biphenyl groups, like biphenyl-4-carboxylic acid or 4-bromobiphenyl.
Furan Derivatives: Compounds with furan moieties, such as 2-methylfuran or 2-furancarboxaldehyde.
Uniqueness
The uniqueness of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial development.
属性
分子式 |
C26H23NO4S |
|---|---|
分子量 |
445.5g/mol |
IUPAC 名称 |
propan-2-yl 2-[(2-methylfuran-3-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-16(2)31-26(29)23-22(15-32-25(23)27-24(28)21-13-14-30-17(21)3)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28) |
InChI 键 |
CUTVDOHJBYZUEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
规范 SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B450896.png)

![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)
![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)

![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B450908.png)
![5-chloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B450909.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)
